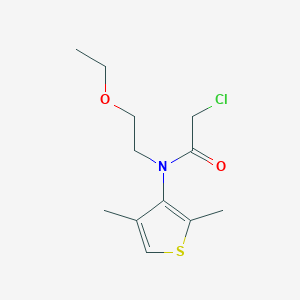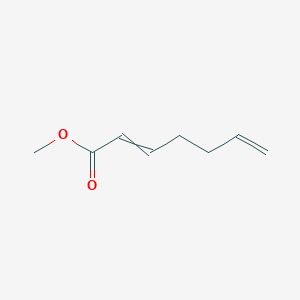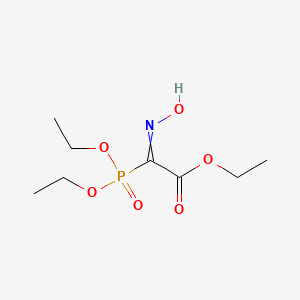
Ethyl (diethoxyphosphoryl)(hydroxyimino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (diethoxyphosphoryl)(hydroxyimino)acetate is a chemical compound with the molecular formula C8H17NO6P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of both diethoxyphosphoryl and hydroxyimino functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (diethoxyphosphoryl)(hydroxyimino)acetate typically involves the reaction of ethyl cyanoacetate with nitrous acid. This reaction yields ethyl cyanohydroxyiminoacetate, which can then be further processed to obtain the desired compound. The reaction conditions often include maintaining a pH of around 4.5 to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (diethoxyphosphoryl)(hydroxyimino)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl (diethoxyphosphoryl)(hydroxyimino)acetate has several scientific research applications:
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ethyl (diethoxyphosphoryl)(hydroxyimino)acetate involves its interaction with molecular targets through its functional groups. The diethoxyphosphoryl group can participate in phosphorylation reactions, while the hydroxyimino group can form hydrogen bonds and interact with nucleophiles. These interactions enable the compound to modulate biochemical pathways and enzyme activities, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanohydroxyiminoacetate: A closely related compound used in peptide synthesis.
Ethyl diethoxyphosphoryl acetate: Another similar compound with applications in organic synthesis.
Uniqueness
Ethyl (diethoxyphosphoryl)(hydroxyimino)acetate is unique due to the presence of both diethoxyphosphoryl and hydroxyimino groups, which confer distinct chemical reactivity and versatility. This makes it particularly valuable in synthetic chemistry and biochemical research.
Properties
CAS No. |
84858-78-6 |
|---|---|
Molecular Formula |
C8H16NO6P |
Molecular Weight |
253.19 g/mol |
IUPAC Name |
ethyl 2-diethoxyphosphoryl-2-hydroxyiminoacetate |
InChI |
InChI=1S/C8H16NO6P/c1-4-13-8(10)7(9-11)16(12,14-5-2)15-6-3/h11H,4-6H2,1-3H3 |
InChI Key |
HXBYNHQFRIXTLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NO)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole](/img/structure/B14410720.png)


![[4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide](/img/structure/B14410735.png)

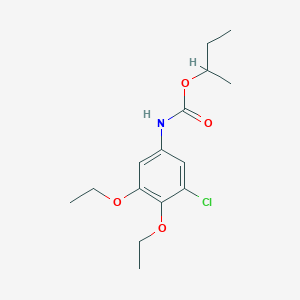
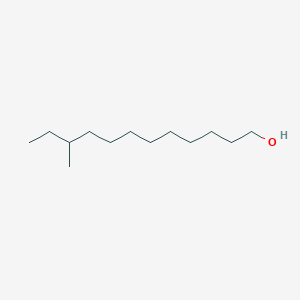
![Diphenyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14410769.png)
![N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14410777.png)
![2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14410785.png)
![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14410794.png)
